molecular formula C27H20O6 B146359 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione CAS No. 134724-55-3

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione

Cat. No.: B146359
CAS No.: 134724-55-3
M. Wt: 440.4 g/mol
InChI Key: PLILWZJQAUTHSW-UHFFFAOYSA-N
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Description

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione is a complex organic compound with the molecular formula C27H20O6. This compound is known for its unique structure, which includes a phenyl group and a tetrahydrofurfuryloxy group attached to a dioxa-S-indacen-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-7-[4-(methoxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione
  • 3-Phenyl-7-[4-(ethoxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione
  • 3-Phenyl-7-[4-(propoxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione

Uniqueness

3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione is unique due to the presence of the tetrahydrofurfuryloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(oxolan-2-ylmethoxy)phenyl]-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O6/c28-26-24(16-5-2-1-3-6-16)20-13-23-21(14-22(20)32-26)25(27(29)33-23)17-8-10-18(11-9-17)31-15-19-7-4-12-30-19/h1-3,5-6,8-11,13-14,19H,4,7,12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLILWZJQAUTHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C3=C4C=C5C(=C(C(=O)O5)C6=CC=CC=C6)C=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568811
Record name 3-{4-[(Oxolan-2-yl)methoxy]phenyl}-7-phenylbenzo[1,2-b:4,5-b']difuran-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134724-55-3
Record name 3-Phenyl-7-[4-[(tetrahydro-2-furanyl)methoxy]phenyl]benzo[1,2-b:4,5-b′]difuran-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134724-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-7-(4-(tetrahydrofurfuryloxy)phenyl)-1,5-dioxa-S-indacen-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134724553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[(Oxolan-2-yl)methoxy]phenyl}-7-phenylbenzo[1,2-b:4,5-b']difuran-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-s-indacen-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.257
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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